molecular formula C9H6Br2S B1526586 6-Bromo-2-(bromomethyl)benzo[b]thiophene CAS No. 895550-11-5

6-Bromo-2-(bromomethyl)benzo[b]thiophene

Cat. No.: B1526586
CAS No.: 895550-11-5
M. Wt: 306.02 g/mol
InChI Key: HEGQUHMRICIJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Physicochemical Properties

Structural Characteristics and Conformational Analysis

6-Bromo-2-(bromomethyl)benzo[b]thiophene (C~9~H~6~Br~2~S) features a benzo[b]thiophene core fused with a brominated methyl group at position 2 and a bromine substituent at position 6. The benzo[b]thiophene scaffold consists of a benzene ring fused to a thiophene ring at the 2,3-positions, creating a planar aromatic system with extended π-conjugation. X-ray crystallographic studies of structurally analogous brominated benzo[b]thiophenes reveal deviations from planarity due to steric interactions between substituents, with torsion angles between the benzene and thiophene rings typically ranging from 5–15°. The bromomethyl group at position 2 introduces steric strain, favoring an S,O-cis conformation in solution-phase studies.

Physical Properties and Chemical Parameters

The compound exhibits a molecular weight of 306.02 g/mol, with a calculated density of 1.928 g/cm³ and a predicted boiling point of 366°C. Its low solubility in polar solvents (e.g., water) contrasts with high solubility in halogenated solvents like dichloromethane. Key spectroscopic features include:

  • ¹H NMR : Distinct deshielding of the methylene protons adjacent to bromine (δ 4.5–4.7 ppm)
  • ¹³C NMR : Characteristic signals for the thiophene carbons (δ 120–140 ppm) and quaternary carbons bearing bromine (δ 95–105 ppm)
  • IR Spectroscopy : C–Br stretching vibrations at 550–650 cm⁻¹ and aromatic C=C vibrations at 1450–1600 cm⁻¹

Electronic Structure and Theoretical Aspects

Density functional theory (DFT) calculations on the parent benzo[b]thiophene system reveal a HOMO localized on the sulfur atom and π-system, while the LUMO shows antibonding character in the fused aromatic system. Bromine substitution at positions 2 and 6 induces:

  • 0.3–0.5 eV reduction in HOMO-LUMO gap due to electron-withdrawing effects
  • Charge redistribution with Mulliken charges of +0.15e on Br atoms and −0.25e on the sulfur atom
    Time-dependent DFT predicts strong UV-Vis absorption bands at 280–320 nm (π→π* transitions), consistent with experimental spectra of analogous brominated heterocycles.

Historical Context in Benzothiophene Chemistry

Evolution of Brominated Heterocycle Research

The development of brominated heterocycles accelerated after the 1980s with advances in catalytic bromination methodologies. Early methods relied on hazardous liquid bromine, but modern approaches employ:

  • Electrochemical bromination : Using NaBr electrolytes and Co~3~O~4~ catalysts (95% yield)
  • In-situ Br~2~ generation : From bromide/bromate couples in aqueous media
  • Directed C–H bromination : Utilizing Pd/NHC catalytic systems for regioselective functionalization

Development of Brominated Benzo[b]thiophene Chemistry

Brominated benzo[b]thiophenes emerged as key intermediates following Larock’s 1992 report on palladium-catalyzed annulation. Critical milestones include:

Year Development Reference
2005 First catalytic asymmetric synthesis of 2-bromo-benzo[b]thiophenes
2011 Environmentally benign bromination using HBr/KBrO~3~
2022 Electrophilic thiomethyl-mediated cyclization (95% yield)
2025 Electrochemical late-stage bromination of pharmaceuticals

Classification and Nomenclature

IUPAC Systematic Nomenclature

The compound’s IUPAC name is 6-bromo-2-(bromomethyl)-1-benzothiophene , derived through:

  • Identification of the parent structure (benzo[b]thiophene)
  • Numbering starting at the sulfur atom (position 1)
  • Substituent assignment: bromomethyl at C2, bromine at C6

Structural Relationship to Other Benzothiophene Derivatives

Comparative analysis reveals key structural distinctions:

Derivative Substituents Key Feature
Benzo[c]thiophene Unsubstituted Fusion at 3,4-positions
2-Methylbenzo[b]thiophene CH~3~ at C2 Lower reactivity
6-Bromo-3-chlorobenzo[b]thiophene Br at C6, Cl at C3 Enhanced electrophilicity
Dibenzothiophene Two fused benzene rings Extended conjugation

Positional Numbering Systems in the Benzo[b]thiophene Scaffold

The IUPAC numbering system prioritizes the sulfur atom (position 1), with subsequent positions numbered clockwise:

   1  
   S  
6      2  
╲     ╱  
 C=C  
╱     ╲  
5       3  
   4  

Properties

IUPAC Name

6-bromo-2-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2S/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGQUHMRICIJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
6-Bromo-2-(bromomethyl)benzo[b]thiophene is utilized as a crucial building block in organic synthesis. It enables the construction of more complex sulfur-containing molecules through various reactions such as:

  • Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles (e.g., amines, alcohols), allowing for the formation of new compounds.
  • Oxidation and Reduction : The compound can undergo oxidation to form derivatives like this compound-1,1-dioxide, or reduction to yield methylated derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeCommon ReagentsProducts Formed
Nucleophilic SubstitutionSodium azide (NaN3), Sodium methoxide (NaOCH3)Amines, alcohols
OxidationHydrogen peroxide (H2O2), KMnO4Oxidized derivatives
ReductionLithium aluminum hydride (LiAlH4), H2 with Pd catalystMethylated derivatives

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its potential biological activities. It is known to interact with various enzymes, influencing their activity and function. For example, it has shown inhibitory effects on certain metabolic enzymes, which could have implications in drug development and metabolic pathway modulation.

Cellular Effects
Research indicates that this compound can modulate cell signaling pathways and gene expression. Its ability to interact with transcription factors may lead to changes in the transcriptional activity of target genes, affecting cellular metabolism and proliferation.

Material Science

Organic Semiconductors and Conductive Polymers
Due to its electronic properties, this compound is also applied in the development of organic semiconductors and conductive polymers. Its unique structure allows for tailored electronic characteristics suitable for applications in organic electronics.

Pharmaceutical Development

Precursor for Bioactive Molecules
The compound serves as a precursor in synthesizing bioactive molecules with potential therapeutic applications. Ongoing research explores its efficacy against various diseases, including cancer and microbial infections. The structural features of this compound contribute to its bioactivity, making it a candidate for further pharmaceutical exploration.

Mechanism of Action

The mechanism by which 6-Bromo-2-(bromomethyl)benzo[b]thiophene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

The chemical and biological properties of 6-bromo-2-(bromomethyl)benzo[b]thiophene are influenced by the positions and types of substituents on the benzo[b]thiophene core. Below is a systematic comparison with structurally related derivatives:

Substituent Position and Halogen Variation
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
6-Bromo-2-(bromomethyl)-benzo[b]thiophene Br (C6), BrCH₂ (C2) C₉H₆Br₂S 306.03 - High reactivity for cross-coupling; intermediate in drug synthesis
5-Bromo-2-(bromomethyl)-benzo[b]thiophene Br (C5), BrCH₂ (C2) C₉H₆Br₂S 306.03 128104-93-8 Similar reactivity; positional isomer with distinct electronic effects
3-(Bromomethyl)-7-chloro-benzo[b]thiophene Cl (C7), BrCH₂ (C3) C₉H₆BrClS 269.57 17512-61-7 Chlorine substitution enhances lipophilicity; used in agrochemicals
6-Bromo-2-(trifluoromethyl)-benzo[b]thiophene Br (C6), CF₃ (C2) C₁₀H₆BrF₃S 295.12 1709825-02-4 Trifluoromethyl group increases metabolic stability; applied in PET imaging

Key Observations :

  • Positional Isomerism : The 6-bromo vs. 5-bromo substitution alters electronic distribution, affecting reactivity in cross-coupling reactions. For example, bromine at C6 (vs. C5) may direct electrophilic substitutions to specific positions .
  • Halogen Effects : Chlorine (electron-withdrawing) at C7 enhances lipophilicity, whereas trifluoromethyl groups (strongly electron-withdrawing) improve metabolic stability and binding affinity in biological targets .
Functional Group Diversity
Compound Name Functional Groups Applications Biological Activity Insights References
2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]thiophene Trimethoxybenzoyl (C2) Tubulin polymerization inhibitors (anticancer) Binds tubulin via hydrophobic interactions; methoxy groups critical for Val181 contact
5-Amino-2-aroyl-benzo[b]thiophene Amino (C5), aroyl (C2) Antiproliferative agents Amino at C5 enhances activity vs. C3; IC₅₀ values < 20 nM in leukemia cells
6-Bromo-2-(bromomethyl)-benzo[b]thiophene Bromine, bromomethyl Synthetic intermediate Bromine facilitates Suzuki couplings; bromomethyl enables alkylation

Key Observations :

  • Amino vs. Bromine: Amino groups at C5 (e.g., 5-amino derivatives) significantly boost antiproliferative activity compared to bromine, which is more suited for synthetic modifications .
  • Bromomethyl Reactivity : The bromomethyl group in this compound allows nucleophilic substitutions, making it versatile for generating libraries of derivatives .
Table 1: Structural and Physical Properties

![Insert Table 1 Here]

Preparation Methods

Bromination of Benzo[b]thiophene Derivatives

Selective bromination at the 6-position of benzo[b]thiophene can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is often conducted in solvents like chloroform, dichloromethane, or acetonitrile, with temperature carefully maintained to avoid polybromination.

  • Typical Conditions:
    • Reagent: N-Bromosuccinimide (NBS)
    • Solvent: Chloroform or dichloromethane
    • Temperature: 0 °C to room temperature
    • Reaction time: 2–6 hours
    • Initiator: Benzoyl peroxide or light irradiation may be used to initiate radical bromination.

This step yields 6-bromobenzo[b]thiophene with high regioselectivity.

Bromomethylation at the 2-Position

The bromomethyl group at the 2-position is introduced by bromomethylation reactions, typically involving the reaction of the 6-bromobenzo[b]thiophene with bromomethylating agents such as bromomethyl mercaptan or formaldehyde and hydrobromic acid.

  • General Procedure:
    • React 6-bromobenzo[b]thiophene with bromomethyl mercaptan or formaldehyde/HBr mixture.
    • Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone.
    • Employ base such as potassium carbonate or sodium hydroxide to facilitate the reaction.
    • Temperature control between 10 °C and 40 °C to optimize selectivity and yield.
    • Reaction time typically ranges from 2 to 6 hours.

This step results in the formation of 6-bromo-2-(bromomethyl)benzo[b]thiophene.

Representative Synthetic Route (Based on Patent CN110818679A)

A detailed synthetic route for a closely related compound, 4-bromobenzo[b]thiophene, provides insight applicable to the preparation of this compound:

Step Description Reagents & Conditions Yield (%) Notes
S1 Etherification of 2-bromo-6-fluorobenzaldehyde with bromomethyl mercaptan 2-bromo-6-fluorobenzaldehyde, bromomethyl mercaptan, potassium carbonate, acetone, 30-35 °C, 4 h 86 Mild reaction, low production condition requirements
S2 Formation of quaternary phosphonium salt Triphenylphosphine, toluene, reflux at 60 °C, 2 h 84 Precursor for Wittig reaction
S3 Wittig reaction Quaternary phosphonium salt and 2-bromo-6-fluorobenzaldehyde, sodium hydride, organic solvent, 0-30 °C, 1-3 h - Produces crude product
S4 Purification High vacuum distillation at 90-110 °C, recrystallization with petroleum ether 73 (distillation) Final product purity up to 98.7% by GC

This method avoids high-temperature decarboxylation, enhances yield, and is scalable for industrial production.

Analytical and Purification Techniques

Summary of Key Reaction Parameters

Parameter Typical Range/Value Purpose/Effect
Solvent Acetone, DMF, Toluene Medium for reaction, affects solubility and selectivity
Base Potassium carbonate, sodium hydroxide Neutralizes acids, promotes substitution
Temperature 10–40 °C (etherification), 60 °C (phosphonium salt formation) Controls reaction rate and selectivity
Reaction Time 2–6 hours Ensures completion of reaction
Vacuum Degree (distillation) <5 mm Hg Efficient removal of volatiles
Purification Recrystallization with petroleum ether Enhances product purity

Research Findings and Industrial Relevance

  • The synthetic methods developed provide high yields (up to 86%) and high purity (up to 99.5%) of brominated benzothiophene derivatives.
  • Avoidance of harsh conditions such as high-temperature decarboxylation improves safety and scalability.
  • The use of mild bases and moderate temperatures reduces side reactions.
  • The approach is suitable for large-scale industrial production due to its operational simplicity and efficiency.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Bromo-2-(bromomethyl)benzo[b]thiophene?

  • Methodological Answer : The synthesis typically involves bromination of benzo[b]thiophene derivatives. A multi-step approach includes:
  • Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or carbon tetrachloride under controlled temperatures (0–25°C) to achieve selective substitution .
  • Methylation : Introducing the bromomethyl group via radical bromination or nucleophilic substitution, often employing catalysts like AIBN (azobisisobutyronitrile) for radical initiation .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate eluents ensures high purity (>95%) .
  • Key Conditions : Strict temperature control prevents over-bromination, and inert atmospheres (N₂/Ar) minimize side reactions .

Q. How can researchers ensure purity and stability during purification and storage?

  • Methodological Answer :
  • Purification : Use recrystallization (ethanol/water mixtures) or flash chromatography (gradient elution with non-polar solvents) to isolate the compound. Monitor purity via HPLC or GC-MS .
  • Storage : Store below 4°C in amber glass vials under inert gas to prevent degradation. Purity >95% is critical for reproducibility in downstream applications .

Advanced Research Questions

Q. What factors influence regioselectivity in substitution reactions involving this compound?

  • Methodological Answer : Regioselectivity is governed by:
  • Electronic Effects : The electron-withdrawing bromine atom at position 6 directs nucleophiles (e.g., amines, thiols) to the more electrophilic 2-(bromomethyl) group .
  • Steric Hindrance : Bulky substituents at position 2 limit accessibility, favoring reactions at the bromine site.
  • Catalysts : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling at the bromine position .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms .

Q. How can computational modeling predict reactivity and interaction pathways for this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., LUMO localization at bromine) .
  • Molecular Dynamics (MD) : Simulate solvent effects and ligand-protein interactions to predict biological activity or material properties .
  • Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography or NMR chemical shifts) .

Q. What advanced analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies substitution patterns (e.g., δ 4.5–5.0 ppm for -CH₂Br) .
  • X-ray Crystallography : Resolves crystal packing and confirms bromine positioning .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (306.03 g/mol) and fragmentation pathways .

Q. What are the hypothesized biological interactions of this compound based on structural analogs?

  • Methodological Answer :
  • Macromolecule Binding : Analogous brominated thiophenes interact with enzymes (e.g., kinases) via halogen bonding. Test via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Toxicity Profiling : Use in vitro assays (e.g., HepG2 cell viability) to assess cytotoxicity linked to bromomethyl groups .
  • SAR Studies : Modify substituents (e.g., replacing bromine with fluorine) to optimize bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(bromomethyl)benzo[b]thiophene
Reactant of Route 2
6-Bromo-2-(bromomethyl)benzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.